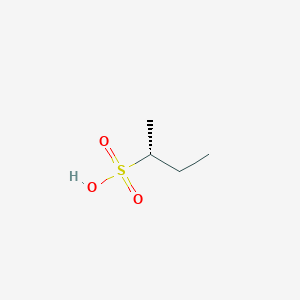
(R)-Butane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-Butane-2-Sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are salts or esters of sulfonic acids containing the functional group R-SO3-. This compound is characterized by the presence of a butane backbone with a sulfonate group attached to the second carbon atom in the R configuration. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-Butane-2-Sulfonate typically involves the sulfonation of butane derivatives. One common method is the reaction of butane-2-ol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, (2r)-Butane-2-Sulfonate can be produced through continuous flow processes where butane-2-ol is reacted with sulfur trioxide in a reactor. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2r)-Butane-2-Sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butane-2-sulfonic acid.
Reduction: Reduction reactions can convert it back to butane-2-ol.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Butane-2-sulfonic acid.
Reduction: Butane-2-ol.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Scientific Research Applications
(2r)-Butane-2-Sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonate groups into molecules.
Biology: It can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is being conducted on its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2r)-Butane-2-Sulfonate involves its interaction with various molecular targets. In biochemical systems, it can act as a substrate for enzymes that catalyze sulfonation reactions. The sulfonate group can also participate in ionic interactions with proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Butane-1-Sulfonate: Similar structure but with the sulfonate group on the first carbon.
Butane-3-Sulfonate: Sulfonate group on the third carbon.
Ethane-2-Sulfonate: Shorter carbon chain with a sulfonate group on the second carbon.
Uniqueness
(2r)-Butane-2-Sulfonate is unique due to its specific configuration and position of the sulfonate group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where the position and configuration of the sulfonate group are critical.
Properties
Molecular Formula |
C4H10O3S |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
(2R)-butane-2-sulfonic acid |
InChI |
InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7)/t4-/m1/s1 |
InChI Key |
BRXCDHOLJPJLLT-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@@H](C)S(=O)(=O)O |
Canonical SMILES |
CCC(C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


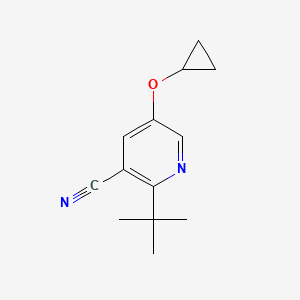
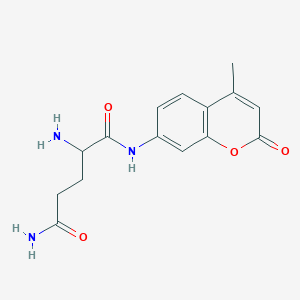
![2-(2-methoxyphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14809446.png)



![N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(4-methoxyphenyl)acetamide](/img/structure/B14809458.png)


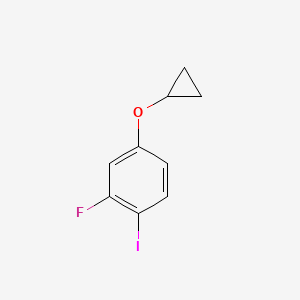
![4-chloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14809486.png)
![3-bromo-4-tert-butyl-N'-[(3-methylphenyl)carbonyl]benzohydrazide](/img/structure/B14809489.png)
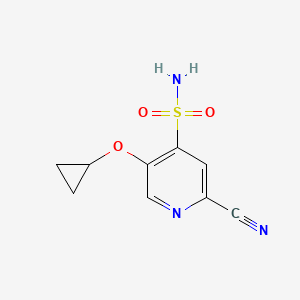
![N-({2-[(3,4-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14809496.png)
